Calystegine A6

Description

Identification in Specific Plant Families and Genera

The Solanaceae family, commonly known as the nightshade family, is a significant source of various alkaloids, including calystegines. Research has confirmed the presence of Calystegine A6 in specific genera within this family.

Detailed findings indicate that the root bark of Lycium chinense contains Calystegine A6. drugfuture.comsemanticscholar.orgscribd.com A study on a related species, Lycium barbarum, also reported the presence of Calystegine A6. mdpi.com

The genus Hyoscyamus is another confirmed source of Calystegine A6. knapsackfamily.comadmin.chknapsackfamily.com Specifically, it has been discovered in Hyoscyamus niger (black henbane). scribd.com

While other calystegines have been identified in the genera Solanum , Atropa , Datura , and Mandragora , current scientific literature does not provide explicit evidence for the natural occurrence of Calystegine A6 in these specific genera. silae.it For instance, research on Atropa belladonna and Datura wrightii has identified other types of calystegines, but not A6. silae.it Similarly, while various calystegines are found in Mandragora officinarum, the presence of A6 has not been specified. silae.it

The Convolvulaceae, or morning glory family, is also known to produce calystegines. However, the distribution of Calystegine A6 within this family appears to be quite restricted.

A comprehensive study that analyzed 129 species within the Convolvulaceae family detected Calystegine A6 in only one species: Stictocardia mojangensis . scribd.comsilae.itbgbm.orgbioone.org There is no direct scientific evidence to date confirming the presence of Calystegine A6 in the genus Ipomoea .

The Brassicaceae family, which includes cabbage and mustard, is known to contain certain tropane (B1204802) alkaloids. However, based on the available scientific literature, there is no specific evidence confirming the natural occurrence of Calystegine A6 in the genus Brassica or the Brassicaceae family as a whole. While databases list related alkaloids in this family, Calystegine A6 is not explicitly mentioned. genome.jp

The Erythroxylaceae family is notable for containing various tropane alkaloids. While phytochemical databases include Calystegine A6 in a broader cluster of related metabolites found in this family, there is no direct statement in the reviewed sources confirming that Calystegine A6 is naturally produced by plants in the Erythroxylaceae family. silae.itgenome.jp

The Moraceae, or mulberry family, has been identified as a source of Calystegine A6.

Specifically, Calystegine A6 has been reported as an alkaloid present in the fruit of Morus alba (white mulberry). scribd.com Other sources also associate Calystegine A6 with the leaves of Morus alba. naver.cominstrument.com.cn

It is important to note a botanical classification correction. The genus Calystegia , from which the calystegine compounds derive their name, belongs to the Convolvulaceae family, not the Rubiaceae family. An FDA database of substances lists Calystegine A6 and associates it with the genus Calystegia. drugfuture.com

Distribution of Calystegine A6 in Plant Families

| Family | Genus | Species | Presence of Calystegine A6 |

| Solanaceae | Lycium | Lycium chinense, Lycium barbarum | Confirmed drugfuture.comsemanticscholar.orgscribd.commdpi.com |

| Hyoscyamus | Hyoscyamus niger | Confirmed knapsackfamily.comadmin.chknapsackfamily.comscribd.com | |

| Solanum | - | Not Confirmed | |

| Atropa | - | Not Confirmed | |

| Datura | - | Not Confirmed | |

| Mandragora | - | Not Confirmed | |

| Convolvulaceae | Stictocardia | Stictocardia mojangensis | Confirmed scribd.comsilae.itbgbm.orgbioone.org |

| Ipomoea | - | Not Confirmed | |

| Calystegia | - | Reported in Database drugfuture.com | |

| Brassicaceae | Brassica | - | Not Confirmed |

| Erythroxylaceae | - | - | Not Confirmed |

| Moraceae | Morus | Morus alba | Confirmed scribd.comnaver.cominstrument.com.cn |

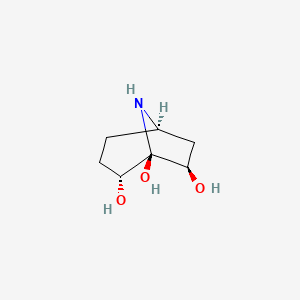

Structure

3D Structure

Properties

CAS No. |

177794-04-6 |

|---|---|

Molecular Formula |

C7H13NO3 |

Molecular Weight |

159.18 g/mol |

IUPAC Name |

(1S,2S,5S,7S)-8-azabicyclo[3.2.1]octane-1,2,7-triol |

InChI |

InChI=1S/C7H13NO3/c9-5-2-1-4-3-6(10)7(5,11)8-4/h4-6,8-11H,1-3H2/t4-,5-,6-,7-/m0/s1 |

InChI Key |

YOBNKFROEGVQPW-AXMZGBSTSA-N |

SMILES |

C1CC(C2(C(CC1N2)O)O)O |

Isomeric SMILES |

C1C[C@@H]([C@@]2([C@H](C[C@H]1N2)O)O)O |

Canonical SMILES |

C1CC(C2(C(CC1N2)O)O)O |

Origin of Product |

United States |

Natural Occurrence and Botanical Distribution of Calystegine A6

Identification in Specific Plant Families and Genera

Specific Discovery Source: Stictocardia mojangensis

Calystegine A6 was first and, for a time, exclusively identified in the plant species Stictocardia mojangensis. silae.itscribd.com This perennial, woody climber is part of the Convolvulaceae family and is found in Madagascar. bioone.org Phytochemical analysis of S. mojangensis roots revealed the presence of several alkaloids, with Calystegine A6 being a notable constituent. bioone.org Its initial discovery in this single species highlighted its rare and limited distribution compared to other more common calystegines. silae.itscribd.com The compound is characterized by the absence of a hydroxyl group at the C-3 position of its nortropane skeleton, a feature that distinguishes it from many other calystegines. silae.it

Intra-Plant Distribution and Accumulation Patterns

The primary site of Calystegine A6 identification was the roots of Stictocardia mojangensis. bioone.org However, more recent metabolomic studies have indicated a broader, though still limited, distribution in other species and plant parts.

Research on the fruit of Lycium barbarum (goji berry) detected Calystegine A6, indicating its presence in fruits. mdpi.com Furthermore, an untargeted metabolomics analysis of wild potato species (Solanum spp.) also reported the presence of a compound identified as Calystegine A6/A7, suggesting its potential occurrence in tubers. apsnet.org While many calystegines are found throughout various plant organs—including leaves, stems, flowers, and sprouts—specific data on the concentration of Calystegine A6 in these parts remains sparse. researchgate.net For instance, in many well-studied plants of the Solanaceae family, other calystegines like A3 and B2 are the predominant forms found in leaves and sprouting tubers. researchgate.net

Table 1: Documented Natural Occurrence of Calystegine A6

| Plant Species | Plant Part | Reference |

| Stictocardia mojangensis | Roots | bioone.org |

| Lycium barbarum (Goji Berry) | Fruit | mdpi.com |

| Solanum spp. (Wild Potato) | Tubers | apsnet.org |

Factors Influencing Calystegine A6 Accumulation in Plants

The concentration of tropane (B1204802) alkaloids, including calystegines, in plants is not static. It is influenced by a combination of intrinsic and extrinsic factors. researchgate.net The genetic makeup of the plant, its specific growth stage, and various environmental conditions all play a role in the final alkaloid concentration. researchgate.netd-nb.info

Detailed research findings highlight specific factors affecting Calystegine A6 levels:

Genetic Makeup : In a study of wild potato (Solanum spp.), the relative abundance of a metabolite identified as Calystegine A6/A7 varied between different genotypes, suggesting a genetic basis for its accumulation. apsnet.org

Environmental Factors (Nutrient Application) : A significant factor influencing Calystegine A6 levels is nutrient availability. A study on Lycium barbarum demonstrated that the application of exogenous selenium fertilizer significantly downregulated the presence of Calystegine A6 in the fruit compared to control groups. mdpi.com This indicates that agricultural practices can directly impact the accumulation of this compound.

Table 2: Research Findings on Factors Influencing Calystegine A6 Levels

| Factor | Plant Species | Observation | Reference |

| Genetic Makeup | Solanum spp. (Wild Potato) | Different genotypes exhibited varying levels of Calystegine A6/A7. | apsnet.org |

| Environmental Factor | Lycium barbarum (Goji Berry) | Application of nano-selenium fertilizer led to a significant decrease in Calystegine A6 in the fruit. | mdpi.com |

Biosynthesis of Calystegine A6

General Overview of Nortropane Alkaloid Biosynthetic Pathways

Calystegines are nortropane alkaloids that originate from the tropane (B1204802) alkaloid biosynthetic pathway. researchgate.netoup.com This pathway begins with the amino acid L-ornithine, which is converted through several steps to produce the key intermediate, tropinone (B130398). silae.it Tropinone stands at a critical branch point in the pathway. oup.commdpi.com Its fate determines whether the final products will be tropine-derived alkaloids, such as hyoscyamine (B1674123) and scopolamine (B1681570), or pseudotropine-derived alkaloids, which include the calystegines. oup.commdpi.com

The formation of calystegines requires the initial enzymatic steps that are common to all tropane alkaloids. oup.com However, a key diversion occurs with the stereospecific reduction of tropinone. oup.comthieme-connect.com While most tropane alkaloids are esterified compounds, calystegines are characterized by the absence of an N-methyl group and the presence of multiple hydroxyl groups on the nortropane skeleton. oup.com Although initially thought to have a limited distribution, calystegines have been identified in various plant families, including Solanaceae, Convolvulaceae, Moraceae, and Erythroxylaceae. oup.comresearchgate.net

Role of Key Enzymatic Intermediates and Enzymes

The biosynthesis of Calystegine A6 is dependent on the activity of specific enzymes that channel intermediates through the correct metabolic route.

Pseudotropine (also known as 3β-tropanol) is the direct precursor for the biosynthesis of calystegines. oup.commdpi.commdpi.com It is formed from the reduction of tropinone. mdpi.com In plants that produce calystegines, pseudotropine is rapidly converted into these nortropane alkaloids. oup.com This contrasts with its stereoisomer, tropine (B42219) (3α-tropanol), which serves as the precursor for the production of hyoscyamine and scopolamine. oup.commdpi.com The formation of pseudotropine is therefore the first committed step that diverts the metabolic flux specifically towards calystegine biosynthesis. genome.jp

Tropinone Reductase II (TRII) is a crucial enzyme that operates at the branch point of tropane alkaloid biosynthesis. oup.commdpi.com It belongs to the short-chain dehydrogenase/reductase (SDR) family and catalyzes the NADPH-dependent, stereospecific reduction of tropinone to pseudotropine. mdpi.comthieme-connect.com This reaction is in direct competition with Tropinone Reductase I (TRI), which reduces tropinone to tropine. oup.com The presence and activity of TRII are directly linked to the production of calystegines. oup.com Overexpression of TRII in root cultures of Atropa belladonna resulted in high levels of pseudotropine and a corresponding increase in calystegine accumulation. oup.com Conversely, the suppression of TRII expression in potato plants via RNA interference (RNAi) led to a significant reduction in calystegine formation, confirming its essential role in the biosynthetic pathway. researchgate.netnih.gov

| Enzyme | Abbreviation | Function | Precursor | Product |

| Putrescine N-Methyltransferase | PMT | Catalyzes the first committed step in tropane alkaloid biosynthesis. | Putrescine | N-methylputrescine |

| Tropinone Reductase II | TRII | Stereospecific reduction of tropinone at a key branch point. | Tropinone | Pseudotropine |

| Tropinone Reductase I | TRI | Competes with TRII for the same substrate. | Tropinone | Tropine |

Putrescine N-Methyltransferase (PMT) Activity

Precursor Feeding Experiments and Isotopic Labeling Studies

The biosynthetic pathway of calystegines has been investigated through precursor feeding and isotopic labeling experiments. These studies provide direct evidence for the involvement of specific intermediates. For instance, feeding ¹⁵N-labeled tropinone to root cultures of Calystegia sepium resulted in the incorporation of the label into calystegines, demonstrating that tropinone is a direct precursor. researchgate.net Similarly, the application of tropinone to potato tissues led to an accumulation of pseudotropine, indicating active and stereospecific tropinone reduction in these plants. researchgate.net These experiments have been fundamental in confirming the proposed pathway, showing a clear metabolic link from tropinone, through pseudotropine, to the final calystegine structures. researchgate.net Isotopic labeling, often analyzed by high-resolution mass spectrometry or NMR spectroscopy, is a powerful technique for tracing the metabolic fate of atoms through complex biosynthetic pathways. nih.govtaylorandfrancis.com

Unelucidated Steps in the Calystegine A6 Biosynthetic Pathway (e.g., hydroxylation, demethylation)

While the early stages of the calystegine biosynthetic pathway are relatively well understood, the later steps involving demethylation and hydroxylation of the nortropane ring remain less clear. oup.commdpi.com It has been long postulated that calystegines are formed from pseudotropine through subsequent demethylation and hydroxylation reactions. researchgate.net However, the specific enzymes and the precise sequence of these events have been a subject of investigation. mdpi.com

Recent research has begun to shed light on these previously unknown steps. A metabolomics-guided study in Atropa belladonna identified two cytochrome P450 enzymes, AbP450-5021 and AbP450-116623, that are involved in the biosynthesis of pseudotropine-derived alkaloids. nih.gov The findings suggest a model where AbP450-5021 acts as a key N-demethylase and ring-hydroxylase in the early steps of converting acylated pseudotropine to acylated norpseudotropine. nih.govresearchgate.net Subsequently, AbP450-116623 functions as a ring-hydroxylase, using the N-demethylated products from the AbP450-5021-catalyzed reactions as its substrates. nih.gov It is proposed that an esterified intermediate, 3β-tigloyloxytropane, is a key intermediate that undergoes these demethylation and hydroxylation steps, followed by hydrolysis to yield the final calystegine compounds. researchgate.netresearchgate.net These discoveries represent a significant advance in fully elucidating the complete biosynthetic pathway of calystegines.

Regulation of Calystegine Biosynthesis in Plants

The biosynthesis of calystegines, including Calystegine A6, is a complex process governed by a variety of regulatory factors at the genetic, metabolic, and environmental levels. The production and accumulation of these nortropane alkaloids are not static but respond dynamically to the plant's developmental stage, genetic makeup, and external stimuli. researchgate.net Research, particularly in species from the Solanaceae family like potato (Solanum tuberosum) and belladonna (Atropa belladonna), has shed light on several key regulatory mechanisms.

Genetic and Enzymatic Regulation

The biosynthesis of calystegines is intrinsically linked to the broader tropane alkaloid pathway. researchgate.netresearchgate.net The expression levels of genes encoding key enzymes in this pathway are critical control points.

Tropinone Reductases (TRs) : Two key enzymes, tropinone reductase I (TRI) and tropinone reductase II (TRII), are involved in the reduction of tropinone. Calystegine biosynthesis proceeds via pseudotropine, the product of the TRII-catalyzed reaction. researchgate.net Genetic modification studies in potato have demonstrated the pivotal role of TRII. When the expression of the gene for StTRII was suppressed using RNA interference (RNAi), the formation of calystegines in the transformed plants was severely compromised. researchgate.netnih.gov Conversely, modifying the expression of StTRI, which forms tropine, did not influence calystegine accumulation. nih.gov

Putrescine N-methyltransferase (PMT) : PMT is an early enzyme in the tropane alkaloid pathway. researchgate.net However, studies involving the overexpression of PMT in Atropa belladonna and potato did not lead to an increase in calystegine levels, suggesting that the activity of this enzyme alone is not the rate-limiting step for calystegine production in these plants under the conditions tested. researchgate.netnih.gov

BAHD Acyltransferases : A significant discovery in understanding calystegine biosynthesis was the identification of a BAHD acyltransferase in Atropa belladonna, named 3β-tigloyloxytropane synthase (TS). This enzyme is responsible for catalyzing a key step in the pathway. frontiersin.orgresearchgate.net The regulation of the gene encoding this enzyme is a likely control point for the production of specific calystegines.

Table 1: Effect of Genetic Modification on Calystegine Accumulation in Potato (Solanum tuberosum)

| Genetic Modification | Target Enzyme | Effect on Calystegine Levels | Reference |

|---|---|---|---|

| RNAi Suppression | Tropinone Reductase II (StTRII) | Severely reduced | nih.gov |

| Overexpression/Knockdown | Tropinone Reductase I (StTRI) | No influence observed | nih.gov |

Metabolic Regulation

The biosynthesis of specialized metabolites like calystegines is often linked to primary metabolic pathways, such as carbohydrate metabolism.

Carbohydrate Availability : Studies in transgenic potato lines have shown a clear link between carbohydrate status and calystegine accumulation. oup.com When the availability of soluble sugars in tubers was increased through the tuber-specific expression of a yeast invertase, calystegine levels also increased. researchgate.netoup.com The most significant rise in calystegines was observed in potato tubers where the activity of sucrose (B13894) synthase was suppressed, leading to an accumulation of sucrose. oup.com This suggests that sucrose availability is a key metabolic factor influencing calystegine biosynthesis. oup.com

Environmental and Developmental Factors

The concentration of calystegines can vary significantly based on environmental conditions, plant organ, and developmental stage. researchgate.net

Plant Organ and Development : Calystegines are not uniformly distributed throughout the plant. In potato, the highest concentrations are typically found in roots and sprouting tubers. researchgate.netnih.govresearchgate.net Flowers and young leaves have also been identified as aerial tissues with high calystegine content. researchgate.net Their levels can change during the plant's life cycle; for instance, dormant potato tubers contain fewer calystegines than sprouting tubers. researchgate.net

External Factors : General environmental factors such as climate and soil conditions can influence the production of tropane alkaloids. ramauniversity.ac.in For example, applying different forms of selenium fertilizer to Lycium barbarum was found to affect the alkaloid profile, with one treatment resulting in a significant downregulation of Calystegine A6. nih.gov In contrast, wounding of potato sprouts did not appear to trigger an increase in calystegine levels. researchgate.net

Plant Hormones : Plant growth regulators can also play a role. The application of auxin at a concentration of 1 µM was shown to reduce calystegine levels in the roots of Atropa belladonna. researchgate.net

Table 2: Influence of Selected Factors on Calystegine Levels

| Factor | Plant Species | Effect on Calystegine Levels | Reference |

|---|---|---|---|

| Increased Soluble Sugars | Solanum tuberosum (Potato) | Increased | oup.com |

| Suppressed Sucrose Synthase | Solanum tuberosum (Potato) | Strongest increase | oup.com |

| Sprouting vs. Dormancy | Solanum tuberosum (Potato) | Higher in sprouting tubers | researchgate.net |

| Nano-selenium Fertilizer | Lycium barbarum | Downregulation of Calystegine A6 | nih.gov |

Chemical Synthesis Approaches to Calystegine A6 and Its Analogs

Total Synthesis Strategies

The total synthesis of calystegines presents a formidable challenge due to the densely functionalized and stereochemically rich nortropane skeleton. Chemists have devised several elegant approaches to construct this complex architecture, often leveraging readily available starting materials and powerful synthetic transformations.

Carbohydrate-Derived Precursors for Stereocontrol (e.g., D-glucose, D-mannose, D-xylose, L-arabinose)

Carbohydrates, with their inherent chirality and abundance of stereocenters, serve as excellent starting points for the enantioselective synthesis of calystegines. core.ac.uktcichemicals.com The use of sugars like D-glucose, D-mannose, D-xylose, and L-arabinose provides a strategic advantage by embedding the desired stereochemistry into the synthetic intermediates from the outset, thereby controlling the absolute configuration of the final product. researchgate.netresearchgate.netnih.govfrontiersin.org

Several syntheses of calystegine analogs have commenced from D-glucose. nih.govrsc.org For instance, a formal total synthesis of (+)-calystegine B2 has been achieved starting from D-glucose. nih.gov Similarly, D-xylose and L-arabinose have been employed as chiral precursors for the synthesis of calystegine B2 and its C-2 epimer, calystegine B3, respectively. researchgate.netnih.gov The synthesis of calystegine B4 has been accomplished from D-lyxose. researchgate.net These approaches typically involve a series of transformations to convert the pyranose or furanose ring of the carbohydrate into the carbocyclic core of the calystegine.

A notable strategy involves the transformation of readily available monosaccharides into hydroxylated cycloalkanes and cycloalkenes. tcichemicals.com These carbocyclic intermediates, rich in stereochemistry derived from the parent sugar, can then be further elaborated to afford the target calystegine molecules. tcichemicals.com

Zinc-Mediated Fragmentation and Allylation Reactions

Zinc-mediated reactions have proven to be powerful tools in the synthesis of calystegines. nih.govnih.gov A key strategy involves a zinc-mediated fragmentation-allylation sequence to elongate the carbon chain of a carbohydrate precursor. dtu.dk This method has been successfully applied to the synthesis of calystegine A3 from D-glucose, establishing the shortest enantioselective route to this natural product and confirming its absolute configuration. core.ac.ukdtu.dk

The reaction sequence typically involves the fragmentation of a suitably protected sugar derivative, followed by the addition of an allyl group, mediated by zinc. This tandem reaction constructs a key acyclic intermediate containing the necessary carbon framework and stereocenters for subsequent cyclization to form the nortropane skeleton. dtu.dk The efficiency and stereocontrol offered by this method make it a valuable approach in the synthesis of calystegine A-series alkaloids.

Application of Grignard Reactions and Ring-Closing Olefin Metathesis

The combination of Grignard reactions and ring-closing olefin metathesis (RCM) represents a versatile and widely used strategy for the construction of the seven-membered ring system of calystegines. libretexts.orgmdpi.comorganic-chemistry.orgmedwinpublishers.com Grignard reagents are utilized to introduce key carbon fragments and set up the precursors for the subsequent RCM reaction. rsc.org

RCM, a powerful carbon-carbon bond-forming reaction catalyzed by ruthenium complexes (e.g., Grubbs' catalyst), is particularly well-suited for the formation of medium-sized rings. nih.govorganic-chemistry.org In the context of calystegine synthesis, a diene precursor, often assembled through Grignard additions and other standard transformations, is subjected to RCM to forge the cycloheptene (B1346976) ring. researchgate.netnih.gov This reaction is known for its functional group tolerance, which is a significant advantage when dealing with highly functionalized carbohydrate-derived intermediates. organic-chemistry.org

For example, the synthesis of calystegine B2, B3, and B4 has been achieved using a zinc-mediated domino reaction followed by RCM as the key steps. researchgate.net The synthesis of various calystegine analogs has also relied on RCM to construct the carbocyclic core. researchgate.netnih.gov

Intramolecular Carbocyclization Methodologies (e.g., Nozaki–Hiyama–Kishi reaction, Horner–Wadsworth–Emmons olefination)

Intramolecular cyclization reactions provide an efficient means to construct the cyclic framework of calystegines from acyclic precursors. The Nozaki–Hiyama–Kishi (NHK) reaction and the Horner–Wadsworth–Emmons (HWE) olefination are two prominent examples of such methodologies employed in calystegine synthesis. tcichemicals.comnih.gov

The intramolecular NHK reaction, a chromium(II)-mediated coupling of an aldehyde with a vinyl halide, has been successfully utilized as the key step in the concise syntheses of calystegine B2 and its C-2 epimer, calystegine B3. researchgate.netnih.govrsc.org This reaction allows for the construction of the cycloheptanone (B156872) intermediate from an acyclic precursor derived from carbohydrate starting materials. researchgate.netnih.govrsc.org

The intramolecular Horner–Wadsworth–Emmons (HWE) olefination is another powerful strategy for the carbocyclization of sugar-derived molecules. tcichemicals.com This reaction involves the cyclization of a phosphonate-containing sugar derivative to form a cycloalkene, which can then be further elaborated into the target calystegine. tcichemicals.com This method has been highlighted as a robust strategy for the synthesis of hydroxylated carbocycles. tcichemicals.com

Enantioselective Synthesis of Calystegine A6 and Related Enantiomers

The biological activity of calystegines is often highly dependent on their stereochemistry. Therefore, the development of enantioselective synthetic routes is of paramount importance. science.gov Asymmetric synthesis strategies aim to produce a single enantiomer of the target molecule, which is crucial for studying its specific biological interactions.

Many of the total synthesis strategies discussed previously are inherently enantioselective due to the use of chiral starting materials from the "chiral pool," such as carbohydrates. core.ac.uk For example, the synthesis of both enantiomers of calystegine A3 was achieved, which was instrumental in determining the absolute configuration of the naturally occurring compound. core.ac.uk

Chemoenzymatic approaches, which combine chemical synthesis with enzymatic reactions, have also emerged as a powerful tool for achieving high enantioselectivity. science.gov For instance, enzymes can be used to perform key stereoselective transformations, leading to the formation of enantiomerically pure intermediates that can be carried forward to the final product. science.gov

Semi-Synthetic Modifications and Preparation of Calystegine Derivatives

Semi-synthesis, which involves the chemical modification of naturally occurring calystegines or their synthetic intermediates, provides a valuable avenue for creating novel derivatives. dtu.dk This approach allows for the rapid generation of a library of analogs that can be screened for enhanced or altered biological activity.

Molecular Mechanisms of Biological Activity of Calystegine A6

Glycosidase Inhibition Properties

The defining characteristic of Calystegine A6 and related calystegines is their ability to inhibit glycosidases, the enzymes responsible for the breakdown of complex carbohydrates into simpler sugars. europa.eunih.gov This inhibition is a direct result of their sugar-mimicking structure. researchgate.netnih.gov

Specificity and Potency Against Various Glycosidases (e.g., α-glucosidases, β-glucosidases, α-galactosidases, trehalase)

Calystegines exhibit a range of inhibitory activities against different glycosidases, with their potency and specificity being influenced by the number and stereochemistry of their hydroxyl groups. nih.govnih.gov While specific data for Calystegine A6 is limited in the provided search results, the inhibitory profiles of other calystegines offer valuable insights. For instance, Calystegine B2 is a potent inhibitor of α-galactosidase and almond β-glucosidase. nih.gov The addition of a hydroxyl group at certain positions can enhance or diminish the inhibitory potential towards specific enzymes. nih.gov For example, the presence of a hydroxyl group at C6exo in calystegines B1 and C1 enhances their inhibitory activity against β-glucosidase and β-galactosidase but reduces or eliminates their effect on α-galactosidase. nih.gov

Table 1: Inhibitory Activity of Various Calystegines Against Different Glycosidases

| Calystegine | Glycosidase | Source | Inhibition Constant (Ki) |

|---|---|---|---|

| Calystegine B2 | β-glucosidase | Almond | 1.9 µM nih.gov |

| Calystegine B2 | α-galactosidase | Coffee bean | 0.86 µM nih.gov |

| N-methylcalystegine B2 | α-galactosidase | Coffee bean | 0.47 µM nih.gov |

| N-methylcalystegine B2 | α-galactosidase | Rat liver lysosomal | 1.8 µM nih.gov |

| Calystegine B1 | β-glucosidase | Bovine | 150 µM nih.gov |

| Calystegine B1 | β-glucosidase | Human | 10 µM nih.gov |

| Calystegine B1 | β-glucosidase | Rat | 1.9 µM nih.gov |

| Calystegine C1 | β-glucosidase | Bovine | 15 µM nih.gov |

| Calystegine C1 | β-glucosidase | Human | 1.5 µM nih.gov |

| Calystegine C1 | β-glucosidase | Rat | 1 µM nih.gov |

| Calystegine C1 | β-xylosidase | Human | 0.13 µM nih.gov |

This table is generated based on available data for various calystegines and may not be fully representative of Calystegine A6's specific activity.

Competitive Inhibition Kinetics

The inhibitory action of calystegines on glycosidases typically follows a competitive inhibition model. nih.gov This means that the calystegine molecule directly competes with the natural carbohydrate substrate for binding to the active site of the enzyme. reddit.com The structural resemblance of calystegines to monosaccharides allows them to fit into the enzyme's active site, thereby preventing the substrate from binding and being hydrolyzed. researchgate.net

Studies on various calystegines, such as B1, B2, and C1, have consistently demonstrated competitive inhibition against enzymes like β-glucosidase and α-galactosidase. nih.govnih.gov The strength of this inhibition is quantified by the inhibition constant (Ki), with lower Ki values indicating more potent inhibition. nih.gov

In Silico Docking Studies of Enzyme-Inhibitor Interactions

Computational in silico docking studies have been employed to visualize and understand the interactions between calystegines and the active sites of glycosidase enzymes. researchgate.net These studies have confirmed that calystegines bind to the active sites of enzymes like maltase and sucrase. researchgate.netnih.gov The binding is stabilized by a network of hydrogen bonds between the hydroxyl and amino groups of the calystegine and the amino acid residues within the enzyme's active site. researchgate.net For example, docking studies with calystegine A3 and maltase revealed five hydrogen bonds involving specific aspartate and arginine residues. researchgate.net These computational models provide a molecular basis for the observed competitive inhibition and help in understanding the structure-activity relationships of different calystegine analogues.

Biochemical Impact on Carbohydrate Metabolism at the Cellular Level

By inhibiting glycosidases, Calystegine A6 and other calystegines can significantly impact carbohydrate metabolism at the cellular level. europa.eunih.gov The inhibition of intestinal α-glucosidases, such as maltase and sucrase, can slow down the digestion and absorption of carbohydrates from the diet. researchgate.netmdpi.com This can lead to a more gradual increase in blood glucose levels after a carbohydrate-rich meal. nih.gov

At a broader level, the inhibition of lysosomal glycosidases can lead to the accumulation of undigested carbohydrates within lysosomes, a condition known as lysosomal storage toxicity. europa.eunih.gov This highlights the potent and systemic effects that calystegines can have on carbohydrate processing within the body. nih.gov

Antiviral Mechanisms of Action

Beyond their effects on carbohydrate-metabolizing enzymes, calystegines have also been investigated for their antiviral properties.

Interference with Glycoprotein Synthesis

The antiviral activity of calystegines is thought to stem from their ability to interfere with the synthesis of viral glycoproteins. Many viruses rely on the host cell's machinery to produce and modify their own proteins, including glycoproteins that are essential for viral structure, replication, and infectivity. The inhibition of host cell glycosidases, particularly α-glucosidases located in the endoplasmic reticulum, by calystegines can disrupt the proper folding and maturation of these viral glycoproteins. semanticscholar.org This disruption can lead to the production of non-functional or misfolded viral proteins, thereby inhibiting the assembly and release of new, infectious virus particles. This mechanism is the basis for the potential use of glycosidase inhibitors in antiviral therapies. semanticscholar.org

Influence on Cellular Signaling Pathways (Preliminary Research)

The influence of Calystegine A6 on specific cellular signaling pathways is an emerging area of research, with current data being largely preliminary and indirect. A metabolomics study on the fruit of Lycium barbarum (goji berry) observed that the application of selenium fertilizer resulted in the downregulation of fourteen alkaloids, including Calystegine A6. mdpi.com In the same study, KEGG pathway analysis of differentially expressed genes revealed significant enrichment in broad pathways such as "metabolic pathways" and "biosynthesis of secondary metabolites". mdpi.com

A separate database entry provides a potential link between Calystegine A6 and the TOR (Target of Rapamycin) signaling pathway, listing it as interacting with a TOR signaling pathway regulator-like protein from S. cerevisiae. genome.jp The TOR pathway is a highly conserved signaling cascade in eukaryotes that regulates fundamental cellular processes like growth, proliferation, and metabolism in response to nutrients and growth factors. While these findings suggest potential areas of interaction, dedicated studies are required to confirm and detail the specific mechanisms by which Calystegine A6 may influence these or other cellular signaling pathways in mammalian or plant cells.

Role in Plant-Microbe Interactions

Calystegines, as a class of compounds, are recognized as phytoanticipins—preformed metabolites that protect plants from pathogens and pests. apsnet.orgapsnet.org They are tropane (B1204802) alkaloids found in various plant species, including the Solanaceae family (e.g., potatoes). apsnet.org Their protective role often involves the interruption of virulence pathways in pathogens rather than direct toxicity. apsnet.org

Research has identified Calystegine A6 as part of a chemical defense mechanism in wild potatoes against bacterial pathogens. A comparative metabolomics study between the resistant potato species Solanum chacoense (line M6) and a susceptible S. tuberosum line revealed that a group of calystegines, including A3, A6, and A7, were significantly more abundant in the resistant line. apsnet.orgapsnet.org

These calystegine-containing metabolite extracts from the resistant potato line were shown to inhibit key virulence factors of Pectobacterium brasiliense, a pathogen responsible for soft rot and blackleg diseases. apsnet.org The primary virulence factors of this pathogen are secreted enzymes that degrade plant cell walls, including pectinases (Pel), cellulases (Cel), and proteases (Prt). apsnet.orgapsnet.org The extracts from S. chacoense significantly reduced the activity of these exoenzymes, thereby hindering the pathogen's ability to cause tissue maceration and rot. apsnet.org This inhibition of virulence factors appears to be linked to the disruption of the pathogen's quorum sensing (QS) system, a cell-to-cell communication mechanism that regulates the production of these enzymes. apsnet.orgapsnet.org

Table 1: Relative Abundance of Calystegines in Resistant vs. Susceptible Potato Lines and Effect on Pathogen Virulence

| Metabolite Group | Relative Abundance (Resistant vs. Susceptible) | Observed Effect on Pectobacterium brasiliense |

|---|---|---|

| Calystegine A3/A6/A7 | 3.37-fold higher in resistant S. chacoense apsnet.org | Inhibition of pectinase, cellulase, and protease activity apsnet.org |

| Calystegine B2/B5 | 3.44-fold higher in resistant S. chacoense apsnet.org | Associated with overall reduction in virulence apsnet.org |

Immunomodulatory Properties in Animal Models

Evidence for the immunomodulatory properties of Calystegine A6 has been observed in animal models. A study investigating the mechanism of Xiangqin Jiere Granules (XQJRG), a traditional Chinese medicine formulation used to treat febrile illnesses, identified Calystegine A6 as a key bioactive metabolite. nih.gov The study utilized a yeast-induced febrile rat model to assess the antipyretic and anti-inflammatory effects of the herbal formula. nih.gov

Metabolomic analysis of the intestinal contents of rats treated with XQJRG revealed that Calystegine A6 was among a group of metabolites that were significantly increased following administration of the formula. nih.gov The study highlighted that these specific metabolites, including Calystegine A6, are known to possess anti-inflammatory or immunomodulatory properties. nih.gov The therapeutic effect of the XQJRG formulation was attributed, at least in part, to its ability to regulate intestinal flora and increase the abundance of these anti-inflammatory metabolites, which in turn helps to inhibit the production of inflammatory factors. nih.gov

Table 2: Findings on Calystegine A6 in an Animal Model of Inflammation

| Study Context | Animal Model | Key Finding Related to Calystegine A6 | Proposed Mechanism |

|---|---|---|---|

| Investigation of Xiangqin Jiere Granules (XQJRG) nih.gov | Young febrile rats (yeast-induced) nih.gov | Significantly increased levels of Calystegine A6 in the intestine after treatment. nih.gov | Contributes to the overall anti-inflammatory and immunomodulatory effect of the herbal formula. nih.gov |

Structure Activity Relationship Sar Studies of Calystegine A6 and Analogs

Correlating Hydroxylation Patterns to Glycosidase Inhibitory Activity

The degree and pattern of hydroxylation on the nortropane skeleton are primary determinants of a calystegine's inhibitory potency and specificity. Calystegines are categorized into groups based on the number of hydroxyl (-OH) groups: Group A are trihydroxylated, Group B are tetrahydroxylated, and Group C are pentahydroxylated. nih.gov

Generally, the inhibitory strength of calystegines against glycosidases increases with the number of hydroxyl groups, following the trend C > B > A. nih.gov Calystegine A6, a member of the trihydroxy-A group, is noted for being unique within this subgroup as it possesses a secondary hydroxyl group on its five-membered ring moiety. nih.gov

The specific position and stereochemistry of these hydroxyl groups are crucial. For instance, an equatorial hydroxyl group at the C-2 position is considered an essential feature for strong binding to the active site of many glycosidases. researchgate.net The presence of an additional hydroxyl group at the C-6 position, as seen in Calystegine B1 and C1, significantly enhances inhibitory activity against β-glucosidase and β-galactosidase. However, this same modification markedly reduces or even eliminates inhibitory action towards α-galactosidase. nih.gov This demonstrates that the hydroxylation pattern dictates not only the potency but also the specific enzyme target. While Calystegine B2 is a potent inhibitor of both β-glucosidase and α-galactosidase, the closely related Calystegine B3 shows no inhibitory activity against these enzymes, underscoring the subtle yet critical influence of the hydroxyl group arrangement. nih.govnih.gov

Impact of N-Methylation on Enzyme Specificity and Potency

Modification of the nitrogen atom in the nortropane ring, specifically through N-methylation, has a profound impact on the inhibitory profile of calystegines, primarily by altering enzyme specificity. nih.gov

When Calystegine B2, a potent inhibitor of both β-glucosidase and coffee bean α-galactosidase, is N-methylated, its activity profile changes dramatically. The resulting N-methylcalystegine B2 becomes an even more potent competitive inhibitor of α-galactosidase but loses its ability to inhibit β-glucosidase. nih.govnih.gov This transformation into a highly specific α-galactosidase inhibitor makes it a valuable tool for studying conditions like Fabry's disease, which is characterized by a deficiency in lysosomal α-galactosidase. nih.govnih.gov

A similar effect was observed with the chemical N-methylation of Calystegine A3, a close structural relative of Calystegine A6. This modification significantly increased its inhibitory effect on coffee bean α-galactosidase while nearly abolishing its activity against β-glucosidase. nih.gov Conversely, the N-methylation of Calystegine C1 did not lead to enhanced α-galactosidase inhibition, likely because the C-6 hydroxyl group present in C1 already diminishes activity against this particular enzyme. nih.gov These findings consistently show that methylation of the nitrogen atom is a key strategy for shifting the specificity of calystegine inhibitors away from β-glucosidases and towards α-galactosidases.

| Compound | Modification | Effect on β-glucosidase Inhibition | Effect on α-galactosidase Inhibition | Reference |

|---|---|---|---|---|

| Calystegine A3 | N-Methylation | Inhibition almost eliminated | Inhibition markedly enhanced | nih.gov |

| Calystegine B2 | N-Methylation | Inhibition almost eliminated | Potency enhanced (Ki 0.86 µM to 0.47 µM) | nih.govnih.gov |

Stereochemical Configuration and its Influence on Biological Interactions

The importance of stereochemistry is clearly demonstrated by studies using synthetic enantiomers. Biological activities, including glycosidase inhibition, were found to be uniquely associated with the natural, (+)-enantiomer of Calystegine B2, while its synthetic (-)-enantiomer was inactive. nih.gov This indicates that the enzyme's active site is highly specific and can distinguish between mirror-image forms of the inhibitor.

The orientation of individual hydroxyl groups is also paramount. An equatorially oriented hydroxyl group at the C-2 position is considered a key feature for recognition and strong binding by the active sites of target glycosidases. researchgate.net The dramatic difference in activity between Calystegine B2 (a potent inhibitor) and Calystegine B3 (inactive against galactosidases) further highlights this principle. nih.gov Despite having the same number of hydroxyl groups and a high degree of structural similarity, the different stereochemical configuration of Calystegine B3 prevents it from effectively interacting with the active site of α- or β-galactosidase. nih.gov

Comparative Analysis of Calystegine A6 with other Calystegine Groups (A, B, C) and Analogs

Within these groups, the position of the hydroxyl groups and other modifications dictate specificity.

Group A (Trihydroxy): Calystegine A3 is an inhibitor of β-glucosidase. researchgate.net

Group B (Tetrahydroxy): Calystegine B1 and B2 are both potent β-glucosidase inhibitors. nih.gov However, Calystegine B2 also strongly inhibits α-galactosidase, whereas the presence of a C-6 hydroxyl group in Calystegine B1 abolishes this activity. nih.gov

Group C (Pentahydroxy): Calystegine C1, which also has a C-6 hydroxyl group, is a potent inhibitor of β-glucosidase but not α-galactosidase. researchgate.netnih.gov

N-Methylated Analogs: N-methylation provides a tool to enhance specificity. N-methylcalystegine B2, for example, is a highly selective and potent inhibitor of α-galactosidase, having lost the β-glucosidase activity of its parent compound. nih.govnih.gov

The following table summarizes the inhibitory constants (Ki) for several calystegines against different glycosidases, illustrating these structure-activity relationships. A lower Ki value indicates stronger inhibition.

| Compound | Group | Ki (µM) vs. Almond β-glucosidase | Ki (µM) vs. Coffee Bean α-galactosidase | Reference |

|---|---|---|---|---|

| Calystegine A3 | A (Trihydroxy) | 210 | 65 | nih.gov |

| N-methylcalystegine A3 | A (N-Methylated) | >1000 | 5.2 | nih.gov |

| Calystegine B1 | B (Tetrahydroxy) | 2.1 | >1000 | nih.gov |

| Calystegine B2 | B (Tetrahydroxy) | 1.9 | 0.86 | nih.gov |

| N-methylcalystegine B2 | B (N-Methylated) | >1000 | 0.47 | nih.gov |

| Calystegine C1 | C (Pentahydroxy) | 0.6 | >1000 | nih.gov |

Design and Synthesis of Calystegine A6 Analogs for Enhanced Selectivity

The insights gained from SAR studies are actively applied to the rational design and chemical synthesis of novel calystegine analogs with enhanced potency and, crucially, greater enzyme selectivity. researchgate.net The goal is to create molecules that target a single glycosidase, which could lead to more effective drugs with fewer side effects.

One proven strategy is the N-methylation of the parent calystegine structure, which effectively funnels the inhibitory activity towards α-galactosidase. nih.govnih.gov Building on this, chemists are exploring more complex modifications. For example, a new class of hybrid molecules called "labystegines" has been designed and synthesized. researchgate.net These compounds merge the structural features of calystegines with those of LAB, another type of iminosugar, resulting in inhibitors with potent and selective activity against intestinal α-glucosidases, which are relevant targets for managing postprandial hyperglycemia. researchgate.net

Other synthetic approaches involve creating analogs with altered core structures, such as 6-oxa-nor-tropanes, which mimic the essential bicyclic framework of calystegines. nih.gov By preparing a series of these analogs with different substituents on the nitrogen atom, researchers can systematically probe the interactions with the enzyme active site. nih.gov These synthetic efforts not only provide potentially superior therapeutic candidates but also deepen the fundamental understanding of the structure-activity relationships required for specific glycosidase inhibition. nih.gov

Advanced Analytical Methodologies for Calystegine A6 Research

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to calystegine research, enabling the isolation and measurement of specific compounds like Calystegine A6 from mixtures containing structurally similar alkaloids. researchgate.net Due to the high polarity and water solubility of calystegines, specific chromatographic approaches are required. researchgate.netresearchgate.net

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of calystegines, including Calystegine A6. nih.govnih.gov This method combines the powerful separation capabilities of gas chromatography with the sensitive and specific detection provided by mass spectrometry. scioninstruments.com For qualitative analysis, the mass spectrometer fragments the analyte molecules, producing a unique mass spectrum that serves as a molecular fingerprint for identification. Quantitative analysis is achieved by measuring the intensity of specific ion fragments. scioninstruments.comthermofisher.com

Due to the low volatility of polyhydroxylated compounds like Calystegine A6, a derivatization step is typically required prior to GC-MS analysis. nih.gov The most common method is silylation, where hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers, increasing the compound's volatility and thermal stability. researchgate.netnih.gov

Research has successfully employed GC-MS to investigate the distribution of various calystegines in numerous plant species. nih.govresearchgate.net For instance, the presence of Calystegine A6 has been confirmed in the roots of Stictocardia mojangensis using GC-MS analysis of the base extract. bgbm.org Similarly, GC-MS was used to characterize the calystegine content in various species of the Solanaceae family. researchgate.net High-resolution mass spectrometry, such as GC-Q-Orbitrap, offers enhanced sensitivity and specificity, allowing for quantification with limits of quantitation (LOQ) as low as 0.5 mg/kg for some calystegines in complex matrices like tomatoes. nih.gov

| Parameter | Description | Relevance to Calystegine A6 Analysis |

|---|---|---|

| Column | Typically a capillary column with a non-polar stationary phase (e.g., DB-5ms). researchgate.net | Separates the derivatized Calystegine A6 from other alkaloids and matrix components based on boiling point and polarity. |

| Derivatization | Silylation using agents like trimethylsilyl trifluoroacetamide (B147638) (MSTFA). researchgate.net | Increases the volatility of Calystegine A6, making it suitable for gas-phase analysis. |

| Ionization Mode | Electron Ionization (EI) is commonly used. scioninstruments.com | Provides reproducible fragmentation patterns for confident identification of the Calystegine A6-TMS derivative. |

| Detection | Mass analyzer (e.g., Quadrupole, Orbitrap) detects characteristic ion fragments. scioninstruments.comnih.gov | Allows for both qualitative identification (mass spectrum) and quantification (ion abundance). |

High-Performance Liquid Chromatography (HPLC) is a critical tool for the non-destructive separation and purity assessment of chemical compounds. moravek.comlabinsights.nl It is particularly useful for analyzing non-volatile or thermally unstable substances like calystegines without the need for derivatization. moravek.com In the context of Calystegine A6 research, HPLC is employed to determine the purity of isolated or synthesized samples. biocrick.com

The principle of HPLC involves passing a liquid sample (mobile phase) through a column packed with a solid adsorbent material (stationary phase). drawellanalytical.com Components in the sample separate based on their differential interactions with the stationary phase. drawellanalytical.com A detector measures the components as they elute from the column, generating a chromatogram where the area of a peak is proportional to the concentration of the corresponding compound. moravek.com

Purity assessment by HPLC confirms that a sample of Calystegine A6 is free from contaminants, such as other calystegine isomers, precursors, or residual solvents from the extraction and purification process. moravek.com Commercial suppliers of Calystegine A6 often provide a Certificate of Analysis where purity is determined by HPLC, with typical values exceeding 98%. biocrick.com

| HPLC Parameter | Role in Purity Assessment |

|---|---|

| Stationary Phase | The choice of column (e.g., C18, HILIC) determines the separation mechanism based on polarity. Reversed-phase (C18) is common for moderately polar compounds. google.com |

| Mobile Phase | A solvent or mixture of solvents (e.g., acetonitrile (B52724) and water) that carries the sample through the column. The composition can be adjusted to optimize separation. google.com |

| Detector | Detectors like UV-Vis or Mass Spectrometry (MS) are used. Since calystegines lack a strong chromophore, MS or Evaporative Light Scattering Detector (ELSD) is often preferred over UV. researchgate.net |

| Chromatogram Analysis | A pure sample should ideally show a single, sharp, symmetrical peak. The presence of other peaks indicates impurities. moravek.com |

The coupling of HPLC with high-resolution mass spectrometry (HRMS), particularly using a hybrid quadrupole-Orbitrap analyzer, represents a state-of-the-art analytical platform. nih.gov This technique provides exceptional sensitivity and specificity for identifying and quantifying compounds in highly complex mixtures. While GC-Q-Orbitrap has been specifically documented for calystegine analysis nih.gov, the application of LC-HRMS is also established for this class of polar compounds. researchgate.net

An HPLC-HRMS-Q-Orbitrap system leverages the separation power of HPLC with the ability of the Orbitrap mass analyzer to measure mass-to-charge ratios with very high accuracy and resolution. nih.gov This allows for the determination of a compound's elemental formula from its exact mass, providing a high degree of confidence in its identification. mdpi-res.com This is invaluable for distinguishing between isomers, which may have identical nominal masses but different exact masses, or for identifying unknown metabolites of Calystegine A6.

This methodology is particularly advantageous as it often circumvents the need for chemical derivatization, analyzing the alkaloids in their native form. researchgate.net The high sensitivity of HRMS makes it suitable for detecting trace amounts of calystegines in various samples.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Spectroscopic Methods for Structural Elucidation

Once a compound is isolated and purified, spectroscopic methods are employed to determine its chemical structure. These techniques probe the interaction of molecules with electromagnetic radiation to reveal details about connectivity, functional groups, and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for elucidating the structure of organic molecules like Calystegine A6. nih.govresearchgate.net It provides detailed information on the carbon-hydrogen framework of a molecule. scielo.org.za The structure of Calystegine A6 was originally determined as 1α,2β,7α-trihydroxy-nor-tropane through spectroscopic methods, primarily NMR. researchgate.net

1D NMR: One-dimensional NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide fundamental structural information. The ¹H NMR spectrum gives details on the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule. emory.edu

2D NMR: Two-dimensional NMR experiments are crucial for assembling the complete molecular structure by showing correlations between different nuclei. scielo.org.zanih.gov

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbon atoms.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds, which is key for connecting different fragments of the molecule.

NOE (Nuclear Overhauser Effect) experiments reveal the spatial proximity of protons, which helps in determining the relative stereochemistry of the molecule. researchgate.net

| NMR Experiment | Information Provided for Calystegine A6 Structure |

|---|---|

| ¹H NMR | Reveals the chemical shift and multiplicity of each proton, indicating the electronic environment and neighboring protons. |

| ¹³C NMR | Shows the number of unique carbon atoms and their type (e.g., CH, CH₂, CH₃). |

| COSY | Establishes the H-C-C-H connectivity within the nortropane ring system. |

| HSQC | Assigns specific protons to their directly attached carbon atoms in the Calystegine A6 structure. |

| HMBC | Connects the different spin systems and confirms the overall nortropane skeleton and positions of hydroxyl groups. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the functional groups present in a molecule and to detect chromophores, respectively. mdpi-res.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies. For Calystegine A6, IR spectroscopy would confirm the presence of key functional groups. The spectrum would be expected to show a broad, strong absorption band in the region of 3400-3200 cm⁻¹, characteristic of the O-H (hydroxyl) stretching vibrations, and absorptions corresponding to N-H and C-O bonds. spectroscopyonline.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule. It is most useful for compounds containing chromophores, such as conjugated double bonds or aromatic rings. researchgate.net Calystegine A6, being a saturated nortropane alkaloid, lacks a significant chromophore. researchgate.net Consequently, it would not exhibit strong absorption in the 200-800 nm UV-Vis range. This property means that UV detectors are generally not suitable for the direct detection of calystegines in HPLC analysis unless a derivatization agent that introduces a chromophore is used. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Sample Preparation and Derivatization Strategies for Calystegine Analysis

The analysis of calystegines, including Calystegine A6, from natural sources presents a unique set of challenges due to their high polarity and structural similarity to other compounds within a complex matrix. Effective sample preparation is therefore a critical prerequisite for accurate quantification and identification. The hydrophilic nature of these polyhydroxy nortropane alkaloids dictates the choice of extraction and purification methods. researchgate.net

Initial extraction is typically performed using polar solvents. A common approach involves solid-liquid extraction with aqueous methanol (B129727) or methanol containing a small percentage of formic acid. researchgate.netresearchgate.net Following extraction, a clean-up step is essential to remove interfering substances like sugars and phenolic compounds. This is often achieved using ion-exchange chromatography. researchgate.net The crude extract is passed through a cation-exchange resin, to which the basic calystegines bind. Sugars and other neutral compounds are washed away with water, and the calystegines are subsequently eluted with a basic solution, such as 2 M ammonium (B1175870) hydroxide (B78521). The resulting solution is often evaporated and lyophilized to yield a dry, concentrated extract for analysis.

For analysis by Gas Chromatography (GC), derivatization is a mandatory step to increase the volatility and thermal stability of the non-volatile calystegines. researchgate.net The most common method is silylation, which converts the polar hydroxyl groups into nonpolar trimethylsilyl (TMS) ethers. This is typically achieved by reacting the dry extract with a silylating agent, such as a mixture of hexamethyldisilazane (B44280) (HMDS) and trimethylchlorosilane (TMCS), in a solvent like pyridine. The reaction is usually heated to ensure completion before the derivatized sample is injected into the GC system. In contrast, analysis by Liquid Chromatography (LC) may not require derivatization, simplifying the sample preparation workflow. researchgate.net

| Step | Procedure | Purpose | Reference(s) |

| Extraction | Solid-liquid extraction using polar solvents like methanol/water or acidified methanol. | To solubilize and extract calystegines from the sample matrix. | researchgate.netresearchgate.net |

| Purification | Cation-exchange chromatography. | To separate basic calystegines from neutral interferences (e.g., sugars). | researchgate.net |

| Elution | Application of 2 M ammonium hydroxide to the ion-exchange column. | To release the bound calystegines from the resin. | |

| Concentration | Evaporation under vacuum and lyophilization (freeze-drying). | To obtain a dry, concentrated analyte sample. | |

| Derivatization (for GC) | Silylation using agents like HMDS and TMCS in pyridine. | To increase the volatility and thermal stability of calystegines for GC analysis. | researchgate.net |

Modern Approaches to Structural Confirmation and Impurity Profiling

The structural confirmation of Calystegine A6 and the profiling of related impurities, such as other co-occurring calystegines, rely on advanced hyphenated analytical techniques that provide high selectivity and sensitivity. Gas Chromatography coupled to Mass Spectrometry (GC-MS) is a well-established method for this purpose, particularly after silylation of the analytes. researchgate.netnih.gov The mass spectrum of a derivatized calystegine provides a fragmentation pattern that can be compared against spectral libraries or authentic reference standards for identification. researchgate.net

To enhance confidence in identification, especially within complex plant extracts, tandem mass spectrometry (MS/MS) is employed. Techniques like Multiple Reaction Monitoring (MRM) significantly improve the signal-to-noise ratio by monitoring specific precursor-to-product ion transitions unique to the target analyte. This allows for positive identification even when chromatographic separation is incomplete.

More recently, High-Resolution Mass Spectrometry (HRMS), often utilizing Orbitrap analyzers, has become the technology of choice for both structural confirmation and impurity profiling. researchgate.netacs.org When coupled with either GC or LC (as in GC-Q-Orbitrap or LC-HRMS-Orbitrap), HRMS provides highly accurate mass measurements. researchgate.netnih.gov This precision allows for the determination of the elemental composition of the parent ion and its fragments, which is a powerful tool for confirming the identity of Calystegine A6 and distinguishing it from other isomers or impurities with different chemical formulas.

Impurity profiling involves identifying and quantifying other related compounds present in the sample. Since calystegines are typically found as a mixture in nature, methods developed for Calystegine A6 are often designed to simultaneously analyze for other calystegines like A3, A5, B1, B2, and C1. researchgate.netnih.gov The high resolving power and sensitivity of LC-HRMS are particularly suited for this task, enabling the separation and identification of a wide range of these structurally similar nortropane alkaloids in a single analytical run. researchgate.net This comprehensive profiling is crucial for understanding the chemotaxonomic characteristics of a plant source and for ensuring the purity of isolated compounds. researchgate.net

| Technique | Application in Calystegine A6 Research | Key Advantages | Reference(s) |

| GC-MS | Identification of silylated Calystegine A6 by comparing its mass spectrum to standards or libraries. | Robust, well-established method for volatile derivatives. | researchgate.netnih.gov |

| GC-MS/MS (MRM) | Selective detection and confirmation in complex matrices. | High selectivity and sensitivity; reduces matrix interference. | |

| LC-HRMS (Orbitrap) | Simultaneous determination and confirmation of Calystegine A6 and other calystegines without derivatization. | High mass accuracy for elemental composition, high resolution, suitable for polar compounds. | researchgate.netresearchgate.net |

| GC-HRMS (Q-Orbitrap) | Accurate mass measurement of derivatized Calystegine A6 and related impurities. | Combines high chromatographic separation of GC with the high mass accuracy of Orbitrap. | nih.govacs.org |

| Co-chromatography | Confirmation of identity by comparing retention time with an authentic reference sample. | Simple and direct confirmation when a standard is available. | researchgate.net |

Future Directions and Emerging Research Perspectives for Calystegine A6

Comprehensive Elucidation of Calystegine A6 Biosynthetic Pathways

The complete biosynthetic pathway of calystegines, including Calystegine A6, remains largely uncharacterized, presenting a significant knowledge gap. mdpi.commdpi.com While it is established that calystegines are derived from the tropane (B1204802) alkaloid pathway, sharing pseudotropine as a key precursor, the subsequent enzymatic steps are poorly understood. mdpi.comresearchgate.netresearchgate.net The biosynthesis begins with the amino acid ornithine, which is converted to the N-methyl-Δ¹-pyrrolinium cation, a crucial branch point shared with other alkaloids. nih.gov This cation is further processed to tropinone (B130398), which is then stereospecifically reduced by tropinone reductase II (TR-II) to form pseudotropine, the first committed precursor for calystegine biosynthesis. mdpi.comresearchgate.netnih.gov

A recent hypothesis challenges the long-held assumption of direct hydroxylation and demethylation of the tropane core. researchgate.netnih.gov It is now proposed that 3β-tropanol (pseudotropine) is first esterified to form an intermediate like 3β-tigloyloxytropane, which then undergoes the necessary demethylation and hydroxylation steps, followed by hydrolysis to yield the final calystegine structures. researchgate.netnih.gov However, the precise sequence and the specific enzymes—particularly the cytochrome P450s, hydroxylases, and demethylases—that catalyze the conversion of pseudotropine to Calystegine A6 are still unknown. mdpi.comtu-dortmund.de

Future research must focus on identifying and characterizing these missing enzymes. A key strategy will involve stable isotope labeling studies, using precursors like ¹⁵N-tropinone or ¹³C-labeled phenylalanine to trace the metabolic flow and identify intermediates. researchgate.netnih.gov Combining this classical approach with modern analytical techniques will be crucial for mapping the complete reaction sequence leading to Calystegine A6. mdpi.com

Functional Genomics and Proteomics in Relation to Calystegine A6 Production

Functional genomics and proteomics offer powerful tools to accelerate the discovery of genes and enzymes involved in Calystegine A6 biosynthesis. pnas.orgtandfonline.comrsc.orgfrontiersin.org These approaches are essential for moving beyond the current limited understanding of the genetic and protein-level regulation of this pathway. pnas.org

Future research will increasingly rely on integrated 'omics' strategies. mdpi.comtandfonline.com This involves combining transcriptomics (e.g., cDNA-AFLP or RNA-Seq) with targeted metabolite analysis in calystegine-producing plants. mdpi.compnas.org By comparing gene expression profiles between high- and low-producing tissues or plants under different conditions, researchers can identify candidate genes that correlate with Calystegine A6 accumulation. pnas.org For example, the discovery of a mitochondrion-localized BAHD acyltransferase responsible for producing a key calystegine intermediate was a significant step forward. nih.gov Gene silencing techniques, such as virus-induced gene silencing (VIGS), can then be used to validate the function of these candidate genes in planta, as has been demonstrated for the disruption of calystegine A3 biosynthesis. nih.gov

Proteomics, particularly using advanced mass spectrometry techniques like SWATH-MS, provides a complementary approach to directly identify the enzymes involved. mdpi.comnih.govnih.gov Comparative proteomic analysis of different plant tissues or species with varying alkaloid content can reveal differentially abundant proteins, including candidate methyltransferases (OMTs, NMTs) and hydroxylases that are likely part of the calystegine pathway. mdpi.comnih.govmdpi.com Such studies can also uncover proteins involved in the transport or modification of pathway intermediates, providing a more holistic view of the metabolic network. nih.gov

Elucidation of Biological Functions of Calystegine A6 in Plants

Despite their well-defined biochemical activity as glycosidase inhibitors, the precise ecological and physiological functions of calystegines in the plants that produce them are not well understood. researchgate.net It is widely believed that they play a role in plant defense and in mediating interactions within the rhizosphere. chemfaces.com

Future research should aim to clarify these functions through carefully designed experiments. One promising avenue is to investigate the role of Calystegine A6 in plant defense against herbivores and pathogens. Studies could involve quantifying Calystegine A6 accumulation in response to wounding or elicitor treatment, similar to how defense alkaloids were found to accumulate at wound sites in Vincetoxicum species. nih.gov Furthermore, the impact of altered Calystegine A6 levels on plant susceptibility to pests and diseases could be assessed using genetically modified plants (e.g., via VIGS or CRISPR/Cas9) with either suppressed or enhanced production.

Another critical area of investigation is the influence of Calystegine A6 on the rhizosphere microbiome. chemfaces.com Calystegines are thought to act as nutritional sources for certain soil microorganisms. chemfaces.com Future studies could analyze the composition of the microbial community around the roots of plants with varying Calystegine A6 content to identify specific microbes that may utilize it. Additionally, research linking calystegine accumulation to primary metabolism, such as the observed response to altered carbohydrate levels in potato tubers, suggests a potential role in metabolic regulation within the plant itself that warrants further exploration. oup.com

Development of Engineered Biosynthetic Systems for Calystegine A6 Production

The low abundance of Calystegine A6 in natural plant sources limits its availability for research and potential applications. researchgate.net Metabolic engineering offers a promising solution for sustainable, scalable production in heterologous hosts like yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli). acs.orgtwistbioscience.comnih.govacs.org

Significant progress has been made in engineering yeast to produce complex tropane alkaloids like scopolamine (B1681570) and the precursor tropine (B42219). acs.orgresearchgate.net These efforts have demonstrated the feasibility of reconstructing long, multi-enzyme plant pathways in a microbial chassis. acs.org A key future direction is to apply these strategies to Calystegine A6. This will first require the complete elucidation of its biosynthetic pathway to identify all necessary genes. mdpi.com

A major challenge in heterologous production is recreating the complex spatial organization of plant metabolic pathways. pnas.org Plant enzymes are often localized to specific organelles, and intermediates must be moved between compartments. pnas.org Therefore, a critical aspect of future engineering efforts will be the identification and co-expression of specific plant transporters to ensure the efficient flux of metabolites through the pathway. nih.govpnas.org For instance, optimizing the transport of intermediates into and out of the yeast vacuole has been shown to be crucial for increasing tropane alkaloid production. nih.govpnas.org Further metabolic engineering, such as optimizing cofactor supply and knocking out competing endogenous pathways, will also be necessary to achieve high titers of Calystegine A6. acs.orgacs.org These engineered microbial systems can also serve as powerful platforms for discovering the remaining unknown pathway enzymes. acs.orgpnas.org

Exploration of Calystegine A6 as a Biochemical Tool for Enzyme Mechanism Studies

Calystegines, due to their structural resemblance to monosaccharides, are potent and often selective competitive inhibitors of glycosidase enzymes. researchgate.netnih.gov This property makes them valuable biochemical tools for studying the structure, function, and mechanism of these enzymes. Calystegine A6 is unique among the A-series calystegines in possessing a hydroxyl group on the five-membered ring portion of its structure, which may grant it unique inhibitory specificity. nih.gov

Future research should focus on systematically screening Calystegine A6 against a wide panel of glycosidases from different sources (mammalian, plant, microbial) to fully characterize its inhibitory profile and potency (Kᵢ values). Such studies will reveal its degree of selectivity and identify specific enzymes for which it could be a targeted probe.

Furthermore, in silico molecular docking studies, which have been successfully used to model the binding of calystegines A3 and B2 to the active sites of human intestinal α-glucosidases, should be employed for Calystegine A6. nih.govresearchgate.net These computational models can predict the specific interactions, such as hydrogen bonds and salt bridges between the alkaloid and enzyme residues, that govern its inhibitory activity. researchgate.net This information is invaluable for understanding the molecular basis of enzyme catalysis and inhibition. The development of synthetic analogs of Calystegine A6, inspired by work on other calystegines, could lead to even more specific and potent inhibitors, potentially creating tools to construct cellular or animal models of metabolic diseases, such as the N-methyl analog of calystegine B2 proposed for modeling Fabry's disease. chemfaces.com

Novel Synthetic Routes for Scalable Production and Analog Diversification

While heterologous biosynthesis is a promising long-term goal, chemical synthesis remains a vital approach for producing Calystegine A6 and, crucially, for creating novel analogs with modified properties. The development of efficient and scalable synthetic routes is a key objective for future chemical research.

Strategies that have been successful for other calystegines can be adapted for Calystegine A6. For example, ring-closing metathesis (RCM) using catalysts like Grubbs' catalyst has been explored for the formal synthesis of (+)-calystegine B(2) from D-glucose, a readily available carbohydrate precursor. nih.gov This approach could be a powerful strategy for constructing the core bicyclic structure of Calystegine A6. Other advanced methods, such as intramolecular 1,3-dipolar cycloaddition of sugar-derived nitrones, have been used to create hybrid iminosugars and could be applied to generate the nortropane skeleton. researchgate.net

A major focus for the future will be the development of stereoselective synthetic methods that can precisely control the arrangement of the multiple hydroxyl groups, which is critical for biological activity. The synthesis of a library of Calystegine A6 analogs with varied hydroxylation patterns or with other functional groups appended would be invaluable. These analogs could be used to probe structure-activity relationships, leading to the design of more potent or selective glycosidase inhibitors for use as biochemical tools or therapeutic leads. researchgate.net

Application of Metabolomics in Calystegine A6 Research

Metabolomics, the large-scale study of small molecules, is an indispensable tool for future Calystegine A6 research. tandfonline.com It provides a powerful, unbiased way to analyze the metabolic state of an organism and is particularly well-suited for elucidating biosynthetic pathways and biological functions. universiteitleiden.nl

Untargeted, high-resolution mass spectrometry-based metabolomics will be instrumental in identifying novel intermediates in the Calystegine A6 pathway, especially when combined with stable isotope labeling. nih.gov This approach allows for the detection of all measurable metabolites in a sample, providing a comprehensive snapshot that can reveal previously unknown compounds related to calystegine biosynthesis. nih.gov

Furthermore, spatial metabolomics techniques like mass spectrometry imaging (MSI) can be used to map the distribution of Calystegine A6 and its precursors within plant tissues. biorxiv.org This can provide critical insights into where different steps of the biosynthetic pathway occur and where the final product is stored, which is vital information for both understanding its function and for engineering its production. biorxiv.org Finally, integrating metabolomics data with transcriptomics and proteomics data in a systems biology framework will be essential for building comprehensive models of how Calystegine A6 production is regulated and connected to the broader metabolic network of the plant. universiteitleiden.nl

Q & A

Q. How is Calystegine A6 identified and quantified in plant samples?

Calystegine A6 is typically identified using capillary zone electrophoresis (CZE) for preliminary screening, followed by gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) for precise quantification. These methods ensure specificity by targeting unique molecular fragments and retention times . Researchers must validate detection limits and cross-check against reference standards to minimize false positives.

Q. What biochemical properties make Calystegine A6 significant in glycosidase inhibition studies?

Calystegine A6 competitively inhibits glycosidases (e.g., α-glucosidase, β-glucosidase) by binding to their active sites, blocking substrate hydrolysis. Its polyhydroxylated nortropane structure enables strong hydrogen bonding with catalytic residues, a mechanism confirmed via enzyme kinetics assays and X-ray crystallography . Researchers should use purified enzymes and controlled pH conditions to replicate physiological environments.

Q. What experimental models are suitable for studying Calystegine A6’s metabolic effects?

In vitro models like human adipose-derived stromal stem cells (ASCs) under hyperglycemic conditions are effective for assessing its impact on oxidative stress and mitochondrial dynamics. Key methodologies include measuring reactive oxygen species (ROS) via fluorescence probes and analyzing mitochondrial morphology using confocal microscopy .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in Calystegine A6’s efficacy vs. toxicity?